molecular formula C27H35NO4 B4362017 3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE

3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4362017
M. Wt: 437.6 g/mol
InChI Key: ANRFRODGBYZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of steroidal indole derivatives. This compound features a unique structure combining a steroid backbone with an indole moiety, making it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with a suitable steroid precursor and introduce the indole moiety through a series of chemical transformations. Key steps may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Indole Formation: Construction of the indole ring through cyclization reactions.

    Coupling Reactions: Linking the indole moiety to the steroid backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a model compound to study steroid-indole interactions and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its combination of a steroid backbone with an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-3-(3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-16-yl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c1-25-11-9-16(29)13-15(25)7-8-17-18(25)10-12-26(2)20(17)14-21(23(26)30)27(32)19-5-3-4-6-22(19)28-24(27)31/h3-6,15-18,20-21,29,32H,7-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRFRODGBYZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)C5(C6=CC=CC=C6NC5=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE

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